molecular formula C21H22FN3O B14872139 1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one

1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one

Cat. No.: B14872139
M. Wt: 351.4 g/mol
InChI Key: WRMUAGLPXKOFDP-UHFFFAOYSA-N
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Description

1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one is a compound that combines the structural features of both piperazine and indole The presence of the fluorophenyl group adds to its unique chemical properties

Preparation Methods

The synthesis of 1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one typically involves a multi-step process. One common method includes the reaction of 4-fluorophenylpiperazine with an indole derivative under specific conditions. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound is studied for its interactions with various biological targets, including receptors and enzymes.

    Medicine: It has potential therapeutic applications, particularly in the treatment of neurological disorders and psychiatric conditions.

    Industry: The compound is used in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one involves its interaction with specific molecular targets. The indole moiety allows it to bind to serotonin receptors, while the piperazine ring can interact with dopamine receptors. These interactions can modulate neurotransmitter activity, leading to potential therapeutic effects in conditions like depression and anxiety.

Comparison with Similar Compounds

1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one can be compared with other similar compounds, such as:

    1-(4-fluorophenyl)piperazine: This compound lacks the indole moiety and has different pharmacological properties.

    Indole-3-acetic acid: While it contains the indole structure, it does not have the piperazine ring and serves different biological functions.

    4-(4-fluorobenzyl)piperazin-1-yl](2-trifluoromethyl)methanone: This compound has a similar piperazine structure but differs in its substituents and overall activity.

The uniqueness of this compound lies in its combined structural features, which allow it to interact with multiple biological targets and exhibit a broad range of activities.

Properties

Molecular Formula

C21H22FN3O

Molecular Weight

351.4 g/mol

IUPAC Name

1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one

InChI

InChI=1S/C21H22FN3O/c22-17-6-8-18(9-7-17)24-11-13-25(14-12-24)21(26)10-5-16-15-23-20-4-2-1-3-19(16)20/h1-4,6-9,15,23H,5,10-14H2

InChI Key

WRMUAGLPXKOFDP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCC3=CNC4=CC=CC=C43

Origin of Product

United States

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